1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)-

Antimicrobial Biofilm inhibition Pseudomonas aeruginosa

CAS 53281-67-7 (3-Chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione) is a monochlorinated N-arylmaleimide derivative with molecular formula C11H8ClNO2 and molecular weight 221.64 g/mol. The compound features a 3-chloro substitution on the maleimide ring and a 4-methylphenyl (p-tolyl) substituent on the nitrogen atom.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 53281-67-7
Cat. No. B11962706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)-
CAS53281-67-7
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl
InChIInChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3
InChIKeyATFKQNGAIVNOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 53281-67-7 Technical Procurement Overview: 3-Chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione Specifications and Chemical Profile


CAS 53281-67-7 (3-Chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione) is a monochlorinated N-arylmaleimide derivative with molecular formula C11H8ClNO2 and molecular weight 221.64 g/mol [1]. The compound features a 3-chloro substitution on the maleimide ring and a 4-methylphenyl (p-tolyl) substituent on the nitrogen atom. Reported physicochemical properties include a melting point of 154–155 °C (recrystallized from ethanol) and predicted values of boiling point 343.8±42.0 °C, density 1.39±0.1 g/cm³, and pKa −2.31±0.40 . The compound is primarily employed as a synthetic building block, functional monomer, and chemical probe scaffold where the combination of electrophilic reactivity from the maleimide core and tunable physicochemical properties from the chloro and p-tolyl substituents is required [2].

Why 3-Chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione (CAS 53281-67-7) Cannot Be Replaced by Other N-Arylmaleimides in Critical Research Applications


N-Arylmaleimides are not functionally interchangeable. The specific combination of a 3-chloro substituent on the maleimide ring and a p-tolyl group on the nitrogen imparts quantifiable differences in antimicrobial activity, conformational rigidity, and electronic properties relative to unsubstituted, brominated, or ortho-halogenated analogs [1]. For example, in biofilm inhibition studies of Pseudomonas aeruginosa, monohalogenated maleimide derivatives showed halogen-dependent activity modulation, with chlorine conferring slightly higher antibacterial effectiveness than bromine or iodine [1]. Conformational analysis reveals that the chlorine atom exerts a pronounced inductive effect that reduces dipole moment in chloro-substituted bis-maleimides compared to non-halogenated counterparts [2]. Additionally, solid-state structural studies confirm that halogen size and position directly govern the inter-ring torsion angle between the phenyl and pyrrolinyl planes, with chloro derivatives exhibiting distinct angular ranges compared to fluoro, bromo, and iodo analogs [3]. These structural and electronic differences translate into measurable variations in reactivity, biological activity, and material properties that cannot be predicted or replicated by substituting with an unhalogenated N-arylmaleimide or a different halogenated derivative.

CAS 53281-67-7 Product-Specific Comparative Evidence: Quantified Differentiation Against Analogs in Antimicrobial Activity, Conformation, and Reactivity


Chlorine vs. Bromine/Iodine: Halogen-Dependent Biofilm Inhibition Activity in Monohalogenated Maleimides

In a structure-activity study evaluating monohalogenated maleimide derivatives for inhibition of Pseudomonas aeruginosa biofilm formation, the halogen atom was found to be critical in modulating antibacterial activity, with chlorine-substituted derivatives demonstrating slightly higher effectiveness compared to bromine- or iodine-substituted analogs [1]. This halogen-dependent activity pattern provides a rational basis for selecting the 3-chloro derivative over the corresponding 3-bromo or 3-iodo N-(4-methylphenyl) maleimide analogs when targeting biofilm-associated antimicrobial applications.

Antimicrobial Biofilm inhibition Pseudomonas aeruginosa SAR

Conformational Rigidity: Quantified Inter-Ring Torsion Angles in o-Halophenyl Maleimides vs. para-Substituted Analogs

Solid-state X-ray crystallographic analysis of N-phenylmaleimide and its o-halophenyl derivatives reveals that the angle between phenyl and pyrrolinyl ring planes varies systematically from 49.5° to 83.9° with increasing halogen size (H < F ≲ Cl ≲ Br < I) [1]. For chloro, bromo, and iodo derivatives, twisted ground-state molecular conformations reside in broad minima essentially centered around perpendicular conformations, with molecular planarity being impossible in o-halo derivatives [1]. Importantly, CAS 53281-67-7 bears the chlorine substituent at the 3-position of the maleimide ring rather than on the phenyl ring, and features a p-tolyl (para-methylphenyl) N-substituent. This distinct substitution pattern positions the chlorine atom directly on the electrophilic maleimide core rather than as an ortho-halophenyl group, thereby avoiding the sterically driven perpendicular twisting observed in o-halo derivatives while retaining the electron-withdrawing benefits of chlorine.

Conformational analysis X-ray crystallography DFT Maleimide geometry

Mass Spectrometric Characterization: Distinct Fragmentation Profile of 2-Chloro-N-arylmaleimides for Analytical Differentiation

Mass spectral analysis of 2-chloro-N-phenylmaleimide (a close structural analog) demonstrates a characteristic fragmentation pattern distinct from non-halogenated N-arylmaleimides. The presence of the chlorine atom produces diagnostic isotope peaks in the mass spectrum that enable unambiguous identification and differentiation from unsubstituted maleimides [1]. Carbon-13 NMR data for a series of N-arylmaleimides, including chloro-substituted derivatives, confirm the absence of trace isoimides in prepared samples, validating the structural integrity of the maleimide core [1]. These spectral signatures provide a reliable analytical fingerprint for quality control and identity confirmation in procurement and synthesis workflows.

Mass spectrometry Analytical chemistry N-arylmaleimide Characterization

Polymerization Reactivity: Chloro-Substituted N-Arylmaleimides in Copolymer Composition Control

In free-radical copolymerization studies, N-p-chlorophenylmaleimide (NPCMI) exhibits quantifiable reactivity ratios when copolymerized with methyl acrylate, with the copolymer composition being determined from nitrogen content and NMR spectroscopic analysis [1]. The electron-withdrawing chloro substituent modulates the electron density of the maleimide double bond, affecting copolymerization kinetics and enabling precise control over copolymer microstructure. This electronic modulation is distinct from that of non-halogenated or alkyl-substituted N-arylmaleimides.

Polymer chemistry Copolymerization Reactivity ratios N-arylmaleimide

Priority Application Scenarios for CAS 53281-67-7: Where 3-Chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione Outperforms Alternative Maleimides


Antimicrobial Scaffold Development Targeting Biofilm-Forming Pathogens

Research groups developing novel antimicrobial agents against biofilm-forming bacteria (particularly Pseudomonas aeruginosa) should prioritize CAS 53281-67-7 over brominated or iodinated analogs. Monohalogenated maleimide derivatives show halogen-dependent activity, with chlorine conferring slightly higher antibacterial effectiveness than bromine or iodine [1]. The 3-chloro substitution on the maleimide ring, combined with the p-tolyl N-substituent, provides a distinct electronic and steric profile that may enhance target engagement in biofilm inhibition assays compared to alternative halogenated maleimides.

Conformationally Defined Building Blocks for Supramolecular and Crystal Engineering

Investigators requiring maleimide-based building blocks with predictable inter-ring geometry should select CAS 53281-67-7 over ortho-halogenated N-arylmaleimides. While o-halo derivatives exhibit large torsion angles (49.5–83.9°) and reside in perpendicular-centered conformational minima [1], the p-tolyl N-substituent with 3-chloro on the maleimide ring avoids ortho-steric constraints. This substitution pattern maintains the aromatic-heterocyclic torsion near the 42–44° baseline observed in N-arylmaleimides [2] while retaining the inductive electron-withdrawing effect of chlorine [2]. This predictable conformation supports applications in crystal engineering, metal-organic frameworks, and supramolecular assemblies where consistent molecular packing is essential.

Functional Copolymer Synthesis Requiring Tunable Electron-Deficient Monomers

Polymer chemists synthesizing functional copolymers with precisely controlled composition should employ CAS 53281-67-7 as an electron-deficient comonomer. Chloro-substituted N-arylmaleimides exhibit distinct reactivity ratios in free-radical copolymerization with acrylates, enabling different copolymer composition profiles than those achievable with non-halogenated maleimides [1]. The 3-chloro substituent modulates the electrophilicity of the maleimide double bond, providing a tunable parameter for controlling copolymer microstructure, sequence distribution, and ultimately material properties in precision polymer synthesis [2].

Analytical Method Development and Reference Standard Applications

Analytical laboratories developing LC-MS, GC-MS, or NMR methods for N-arylmaleimide detection and quantification should procure CAS 53281-67-7 as a characterized reference standard. The chlorine atom provides a distinctive isotopic signature (35Cl/37Cl pattern) in mass spectrometry that enables unambiguous differentiation from non-halogenated maleimides [1]. Carbon-13 NMR characterization of chloro-substituted N-arylmaleimides confirms the absence of trace isoimide impurities [1], establishing this compound class as reliable analytical standards for method validation, quality control, and reaction monitoring in both research and industrial settings.

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